molecular formula C16H17FN2O4S2 B2718109 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide CAS No. 941907-40-0

2-(4-((4-fluorophenyl)sulfonyl)butanamido)-N-methylthiophene-3-carboxamide

Cat. No. B2718109
CAS RN: 941907-40-0
M. Wt: 384.44
InChI Key: CUKQQKRBKRBXJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is the use of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for hydroxyl group protection. Fsec-Cl, synthesized in three steps, effectively protects 4-fluorobenzyl alcohol. The Fsec group can be selectively cleaved under mild basic conditions (e.g., 20% piperidine in DMF) and remains stable under acidic conditions (e.g., neat acetic acid) .

Scientific Research Applications

Synthesis and Antipathogenic Activity

Compounds with structures related to the query have been synthesized and characterized for their antipathogenic activity. For instance, derivatives of thioureas showing significant anti-pathogenic activity against bacteria known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus, highlight the potential of similar compounds in developing antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Polymer Science and Materials Engineering

Research in polymer science and materials engineering has explored the synthesis of aromatic polyamides and polyimides containing ether and sulfone links. These polymers exhibit high glass transition temperatures and thermal stability, suggesting their use in high-performance materials (S. Hsiao & P. Huang, 1997). The development of polymers with specific functional groups can lead to materials with unique properties, including solubility in polar solvents and the ability to form tough and transparent films.

Antiproliferative Agents

Compounds structurally related to the query molecule have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating the potential of such compounds in cancer research. This highlights the broader applicability of compounds with similar structural features in medicinal chemistry for the development of novel therapeutic agents (Chandrakant Pawar et al., 2018).

Chemosensors

Derivatives with related structural motifs have been developed as chemosensors, exhibiting high sensitivity and selectivity for ions such as Cu2+ and H2PO4−. This demonstrates the utility of such compounds in chemical sensing applications, where specific interactions with target analytes can lead to significant changes in observable properties (Xianjiao Meng et al., 2018).

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers handling this compound should adhere to standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Consult Material Safety Data Sheets (MSDS) for specific safety information .

properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylbutanoylamino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S2/c1-18-15(21)13-8-9-24-16(13)19-14(20)3-2-10-25(22,23)12-6-4-11(17)5-7-12/h4-9H,2-3,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKQQKRBKRBXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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